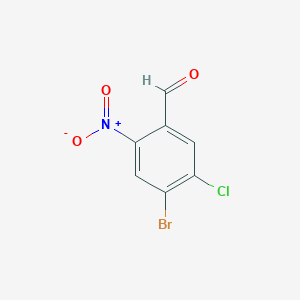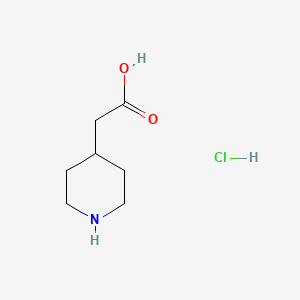
4-Bromo-5-chloro-2-nitrobenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of 4-Bromo-5-chloro-2-nitrobenzaldehyde consists of a benzene ring with substituents. The positions of bromine, chlorine, and nitro groups are crucial for its properties and reactivity. For a visual representation, refer to the structure in the ChemSpider database .
Aplicaciones Científicas De Investigación
Preparation of Tyrian Purple (6,6′-Dibromoindigo)
Specific Scientific Field
This application falls under the field of Organic Chemistry , specifically the synthesis of dyes.
Comprehensive Summary of the Application
4-Bromo-5-chloro-2-nitrobenzaldehyde is used in the synthesis of Tyrian Purple (6,6′-Dibromoindigo), a famous dye of antiquity . This dye has been produced from secretions of various species of snails found off the Atlantic and Mediterranean coasts .
3. Detailed Description of Methods and Experimental Procedures The synthesis of Tyrian Purple involves the oxidative coupling of a 6‑bromoindole derivative, which is usually generated in situ . The first synthesis of Tyrian Purple, reported in 1903 by Sachs and Kempf, was based on the Claisen condensation of 4-bromo-2-nitrobenzaldehyde with acetone . The substituted benzaldehyde was prepared in five steps starting from 2,4-dinitrotoluene, in an overall yield of about 34% .
Summary of Results or Outcomes
The synthesis of Tyrian Purple using 4-bromo-2-nitrobenzaldehyde resulted in the successful production of the dye. However, the yield of dibromoindigo in the final step was not reported .
Reactions at the Benzylic Position
Specific Scientific Field
This application falls under the field of Organic Chemistry , specifically the study of reactions at the benzylic position .
Comprehensive Summary of the Application
4-Bromo-5-chloro-2-nitrobenzaldehyde, like other alkyl benzenes, can undergo reactions at the benzylic position . These reactions are very important for synthesis problems .
3. Detailed Description of Methods and Experimental Procedures The reactions at the benzylic position involve free radical bromination, nucleophilic substitution, and oxidation . For example, when NBS (N-Bromosuccinimide) and heat are added to an alkyl benzene in the presence of a peroxide, a bromine atom can be added to the benzylic position .
Summary of Results or Outcomes
The reactions at the benzylic position result in the addition of a bromine atom to the benzylic position of the alkyl benzene . This reaction is useful in the synthesis of various organic compounds .
Propiedades
IUPAC Name |
4-bromo-5-chloro-2-nitrobenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClNO3/c8-5-2-7(10(12)13)4(3-11)1-6(5)9/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZXCTNJDIYOLKH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Br)[N+](=O)[O-])C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.46 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-5-chloro-2-nitrobenzaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3,6,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B1315889.png)





![[4-(Diethylamino)phenyl]acetic acid](/img/structure/B1315902.png)

![3,5-Dichloro-4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenylamine](/img/structure/B1315906.png)


![(2R,6R,7R)-Benzhydryl 7-(4-methylbenzamido)-3-methylene-8-oxo-5-oxa-1-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B1315917.png)

